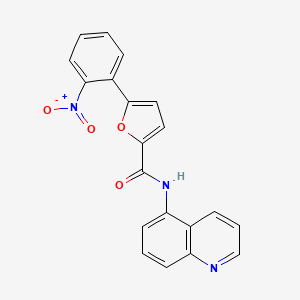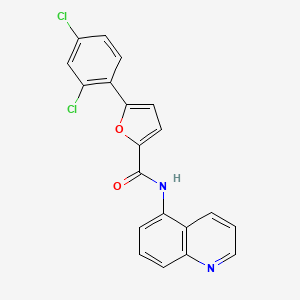
5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide
Vue d'ensemble
Description
5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions. The quinoline moiety is then introduced via a condensation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. The furan ring provides structural stability and can participate in hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-nitrophenyl)furan-2-carboxamide
- 5-(2-nitrophenyl)-2-furfuraldehyde
- 2-cyano-N-(2-nitrophenyl)acetamide
Uniqueness
5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide is unique due to the presence of the quinoline moiety, which is not found in many similar compounds. This moiety provides additional sites for interaction with biological targets, potentially enhancing its bioactivity and specificity.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-N-quinolin-5-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-20(22-16-8-3-7-15-13(16)6-4-12-21-15)19-11-10-18(27-19)14-5-1-2-9-17(14)23(25)26/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZZJMUHFOCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]nicotinamide](/img/structure/B3603397.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B3603400.png)
![3-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3603405.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3603408.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B3603416.png)
![5-bromo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3603417.png)
![2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3603423.png)
![5-bromo-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3603425.png)
![3-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3603456.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3603463.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3603481.png)


![3-(benzyloxy)-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3603507.png)
